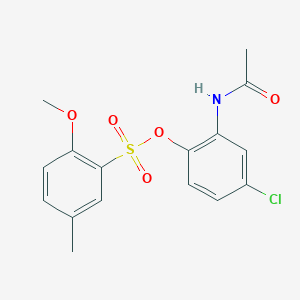![molecular formula C11H11BrN2O4S B245307 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole, commonly known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. BSI-201 was first synthesized in 2005, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and its potential for use in cancer therapy.
Wirkmechanismus
BSI-201 works by inhibiting the activity of PARP, an enzyme that plays a critical role in repairing DNA damage. When cells are exposed to chemotherapy or radiation therapy, DNA damage occurs, and PARP is activated to repair the damage. By inhibiting PARP, BSI-201 prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects
BSI-201 has been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has also been shown to have a synergistic effect with other PARP inhibitors, such as olaparib and rucaparib. BSI-201 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BSI-201 is its potential to enhance the effectiveness of chemotherapy and radiation therapy, which are currently the standard treatments for many types of cancer. Another advantage is its ability to induce apoptosis in cancer cells, while having minimal effects on normal cells. One limitation of BSI-201 is its low solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which can limit its effectiveness in some cancer types.
Zukünftige Richtungen
There are several potential future directions for research on BSI-201. One direction is to develop more effective formulations of the drug that can improve its solubility and half-life. Another direction is to explore the potential of BSI-201 in combination with other PARP inhibitors, as well as with other chemotherapy drugs and radiation therapy. Additionally, further research is needed to understand the mechanism of action of BSI-201 and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of BSI-201 in cancer patients.
Synthesemethoden
The synthesis of BSI-201 involves a multi-step process that starts with the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with chlorosulfonic acid to yield the corresponding sulfonyl chloride. This intermediate is then reacted with imidazole to produce BSI-201. The overall yield of the synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
BSI-201 has been extensively studied for its potential application in cancer therapy. It has been shown to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin, as well as radiation therapy. BSI-201 works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in repairing DNA damage. By inhibiting PARP, BSI-201 can enhance the effectiveness of chemotherapy and radiation therapy, which both cause DNA damage in cancer cells.
Eigenschaften
Molekularformel |
C11H11BrN2O4S |
|---|---|
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-9-6-11(10(18-2)5-8(9)12)19(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
InChI-Schlüssel |
MPTLNNHGMVXDIG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)



![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)


![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)